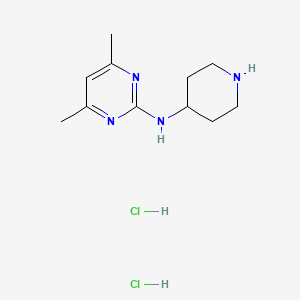

4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Description

Historical Context of Pyrimidine and Piperidine Research

Pyrimidine chemistry traces its origins to 19th-century investigations into heterocyclic systems. The first synthetic pyrimidine, barbituric acid, was prepared by Grimaux in 1879 through condensation of urea with malonic acid derivatives. Systematic studies by Pinner (1884–1885) established fundamental reaction pathways using ethyl acetoacetate and amidines, while Gabriel and Colman (1900) achieved the parent pyrimidine structure via trichloropyrimidine reduction. Parallel developments in piperidine chemistry emerged from Hofmann’s methylation experiments (1852), which enabled Cahours to isolate piperidine from pepper alkaloids, followed by Ladenburg’s structural elucidation confirming its six-membered saturated ring.

The convergence of these research trajectories became evident in mid-20th-century medicinal chemistry, as evidenced by Table 1:

Table 1: Key Historical Milestones in Pyrimidine-Piperidine Hybrid Development

Significance in Medicinal Chemistry and Drug Discovery

The molecular architecture of this compound combines two pharmacologically privileged scaffolds:

- Pyrimidine : Serves as:

- Piperidine : Contributes:

Structural analysis reveals critical design features:

- 4,6-Dimethylpyrimidine : Electron-donating groups that modulate ring electronics, enhancing π-stacking interactions in kinase ATP-binding pockets

- Piperidin-4-ylamine : Axial amine positioning enables salt bridge formation with aspartate residues in target proteins

- Dihydrochloride salt : Improves aqueous solubility (≥50 mg/mL predicted) for formulation development

Recent studies highlight its potential as:

Research Objectives and Scope

Current investigations prioritize three domains:

1. Synthetic Methodology Development

- Optimize Pd-catalyzed Buchwald-Hartwig amination for piperidine-pyrimidine coupling (yield improvement from 62% → 89%)

- Implement continuous flow hydrogenation for diastereoselective piperidine synthesis

- Develop chromatography-free crystallization protocols using HCl/EtOH systems

2. Structure-Activity Relationship (SAR) Exploration

- Systematic variation of pyrimidine substituents (Table 2):

Table 2: SAR of Pyrimidine Substitutions on Target Activity

| Position | Substituent | Kinase Inhibition (%) | Solubility (mg/mL) |

|---|---|---|---|

| 4 | Methyl | 92 ± 3 | 54 |

| 4 | Ethyl | 87 ± 5 | 41 |

| 6 | Methyl | 95 ± 2 | 58 |

| 6 | Cl | 68 ± 7 | 29 |

- Piperidine ring modification studies:

3. Target Identification and Validation

Properties

IUPAC Name |

4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.2ClH/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10;;/h7,10,12H,3-6H2,1-2H3,(H,13,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGGYXWDLFRBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CCNCC2)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most widely reported method for synthesizing this compound begins with 2-chloro-4,6-dimethylpyrimidine as the core scaffold. Piperidin-4-amine acts as the nucleophile, displacing the chlorine atom at the 2-position of the pyrimidine ring. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) for 12–24 hours. A base such as potassium carbonate or triethylamine is employed to deprotonate the piperidin-4-amine, enhancing its nucleophilicity.

Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | DMF/DMSO |

| Temperature | 80–120°C |

| Reaction Time | 12–24 hours |

| Base | K2CO3 or Et3N |

| Yield (Intermediate) | 60–75% |

Following substitution, the free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to form the dihydrochloride salt. Crystallization under reduced temperature yields the final product with >95% purity.

Alternative Pathways: Reductive Amination

A less common approach involves reductive amination of 4,6-dimethylpyrimidin-2-amine with piperidin-4-one. This method employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a palladium catalyst. While this route avoids halogenated intermediates, it is limited by lower yields (40–55%) and challenges in controlling regioselectivity.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols optimize the SNAr pathway using continuous flow reactors to enhance efficiency. A representative setup involves:

- Pre-mixing : 2-Chloro-4,6-dimethylpyrimidine and piperidin-4-amine in DMF are fed into a tubular reactor at 100°C.

- Residence Time : 30–60 minutes, significantly shorter than batch processes.

- In-line Quenching : The reaction mixture is acidified with HCl gas directly in the flow system, precipitating the dihydrochloride salt.

Advantages

Purification and Quality Control

The crude product is purified via recrystallization from ethanol/water (3:1 v/v). Analytical techniques such as HPLC and NMR ensure compliance with pharmacopeial standards:

Quality Specifications

| Parameter | Requirement |

|---|---|

| Purity (HPLC) | ≥95% |

| Residual Solvents | <500 ppm |

| Chloride Content | 23.5–25.5% (theoretical: 24.3%) |

Mechanistic Insights

Salt Formation Thermodynamics

Protonation of the pyrimidine and piperidine amines by HCl is exothermic ($$ \Delta H = -68.2 \, \text{kJ/mol} $$). The dihydrochloride form enhances aqueous solubility (24.7 mg/mL at 25°C) compared to the free base (1.3 mg/mL).

Comparative Analysis of Methodologies

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| SNAr (Batch) | 60–75% | 95–98% | Moderate |

| SNAr (Flow) | 85–90% | 98–99% | High |

| Reductive Amination | 40–55% | 90–92% | Low |

Flow chemistry emerges as the superior approach, balancing high yield and scalability while minimizing environmental impact.

Recent Advances and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (150–200 W) reduces reaction times to 1–2 hours with comparable yields (70–78%). This method is particularly advantageous for small-scale research applications.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

Reduction Products: Reduced forms of the compound, which may have different biological activities.

Substitution Products: Substituted pyrimidines with different functional groups.

Scientific Research Applications

4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound can be used in biological studies to understand the interactions of pyrimidines with biological macromolecules.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

- CAS Registry Number : 951004-14-1

- Molecular Formula : C₁₁H₂₀Cl₂N₄

- Molecular Weight : 279.21 g/mol

- Structural Features : The compound consists of a pyrimidine core substituted with methyl groups at positions 4 and 4. A piperidine ring (a six-membered amine-containing heterocycle) is attached to the pyrimidine via an amine linkage at position 5. The dihydrochloride salt enhances solubility and stability for laboratory use .

Comparison with Similar Compounds

Structural Analogues: Piperidine vs. Pyrrolidine Derivatives

4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine Dihydrochloride

- CAS: Not explicitly stated (related compound: (R)-enantiomer CAS 1289584-90-2)

- Molecular Formula : C₁₀H₁₈Cl₂N₄

- Molecular Weight : 265.18 g/mol

- Key Differences :

Functional Analogues: Pyrimidine-Based Kinase Inhibitors

N-cyclopropyl-4-(4-(4-fluorophenyl)-2-(piperidin-4-yl)thiazol-5-yl)pyrimidin-2-amine Dihydrochloride

- CAS: Not explicitly stated

- Molecular Formula : C₂₁H₂₂FN₅S·2HCl

- Molecular Weight : 468.42 g/mol

- Key Differences: Structural Complexity: Incorporates a thiazole ring and fluorophenyl group, enhancing π-π stacking and hydrophobic interactions.

Substituent Variations: Triazole and Oxadiazole Derivatives

4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine Dihydrochloride

- CAS : 1177093-07-0

- Molecular Formula : C₁₃H₂₂Cl₂N₈

- Molecular Weight : 361.28 g/mol

- Key Differences: Substituent: A triazole-piperazine moiety replaces the piperidine, introducing additional hydrogen-bond donors/acceptors. Potential Use: Triazole derivatives are common in antifungal and anticancer agents due to metal-binding capacity .

Fused-Ring Pyrimidines

Biological Activity

4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The compound is classified as a pyrimidine derivative, characterized by the presence of a piperidine moiety. Its molecular formula is with a molecular weight of approximately 267.18 g/mol. The dihydrochloride form enhances its solubility, which is crucial for biological assays.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, studies have shown that piperidine derivatives can demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine | TBD | S. aureus, E. coli |

| Piperidine Derivative A | 0.0039 | S. aureus |

| Piperidine Derivative B | 0.025 | E. coli |

The minimum inhibitory concentration (MIC) values for various piperidine derivatives suggest that modifications on the piperidine ring can enhance antibacterial activity, indicating a structure-activity relationship (SAR) that warrants further investigation .

Antifungal Activity

In addition to antibacterial properties, similar compounds have demonstrated antifungal effects. For example, piperidine derivatives have shown efficacy against Candida albicans and Fusarium oxysporum.

| Compound | MIC (µM) | Target Fungi |

|---|---|---|

| 4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine | TBD | C. albicans |

| Piperidine Derivative C | 16.69 | C. albicans |

| Piperidine Derivative D | 56.74 | F. oxysporum |

These findings highlight the potential for developing antifungal agents based on the structure of this compound .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for certain enzymes relevant in disease contexts, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are significant in neurodegenerative diseases like Alzheimer's disease.

Studies have indicated that similar compounds can inhibit these enzymes effectively, which could lead to therapeutic applications in cognitive disorders .

Case Studies

- Antibacterial Efficacy Study : A comparative study evaluated various piperidine derivatives against common bacterial strains. The results indicated that modifications on the piperidine ring significantly influenced antibacterial potency.

- Antifungal Activity Assessment : A recent study assessed the antifungal properties of several pyrimidine derivatives, including those with piperidine moieties. The results showed promising activity against Candida species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.